molecular formula C16H12N2O4S2 B6497391 2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 902308-86-5

2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B6497391
CAS No.: 902308-86-5
M. Wt: 360.4 g/mol
InChI Key: NOPNKMSXCYAYDX-GHXNOFRVSA-N
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Description

2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C16H12N2O4S2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.02384922 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S2/c1-22-11-4-2-3-9-5-6-10(17-14(9)11)7-12-15(21)18(8-13(19)20)16(23)24-12/h2-7H,8H2,1H3,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNKMSXCYAYDX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a novel thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, highlighting its biological efficacy, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a thiazolidine core with a methoxyquinoline substituent, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2Induces apoptosis via Caspase activation and cell cycle arrest at G2/M phase .
Panc-11.4 ± 0.2Pro-apoptotic activity confirmed by annexin V-FITC staining .

The compound's structure suggests that it may similarly induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Activity

Compounds containing the quinoline nucleus have demonstrated a broad spectrum of antimicrobial activities. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
8-HQ DerivativeS. aureus1 × 10⁻⁴ mg/mL
E. coli1 × 10⁻⁴ mg/mL

These derivatives have been noted for their ability to inhibit bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis .

Study on Anticancer Activity

A study focusing on the synthesis and biological evaluation of quinoline derivatives revealed that compounds similar to our target exhibited significant cytotoxic effects against HeLa and A549 cell lines, with IC50 values ranging from 5 to 19 µM . The study highlighted the importance of substituents on the quinoline ring in enhancing biological activity.

Antimicrobial Efficacy

Research conducted on various quinoline derivatives showed that modifications at specific positions could enhance antimicrobial potency against resistant strains of bacteria. For example, derivatives with halogen substitutions exhibited improved activity against Gram-positive bacteria compared to standard treatments .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
  • Antimicrobial Action : Disruption of bacterial cell division through inhibition of FtsZ protein function.

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